molecular formula C13H14N6O4S B454600 5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole

5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole

Cat. No.: B454600
M. Wt: 350.36g/mol
InChI Key: UNFLNDFCPBQSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole is a complex organic compound characterized by the presence of a sulfanyl group attached to a bisnitrophenyl moiety and a cyclohexyl-substituted tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a bisnitrophenyl sulfide is reacted with a cyclohexyl-substituted tetraazole under controlled conditions. The reaction often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques like chromatography can also be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-({2,4-bisnitrophenyl}sulfanyl)-1,3,4-thiadiazole
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

Uniqueness

5-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexyl-1H-tetraazole is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C13H14N6O4S

Molecular Weight

350.36g/mol

IUPAC Name

1-cyclohexyl-5-(2,4-dinitrophenyl)sulfanyltetrazole

InChI

InChI=1S/C13H14N6O4S/c20-18(21)10-6-7-12(11(8-10)19(22)23)24-13-14-15-16-17(13)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

UNFLNDFCPBQSOS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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